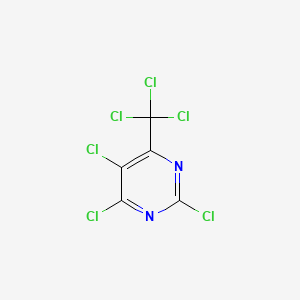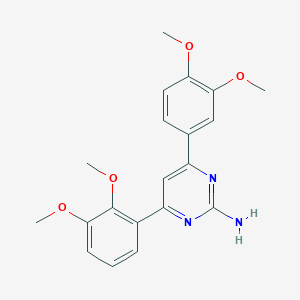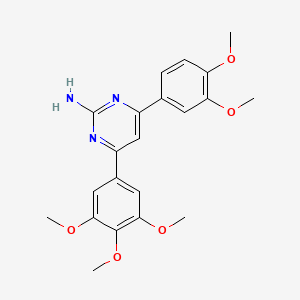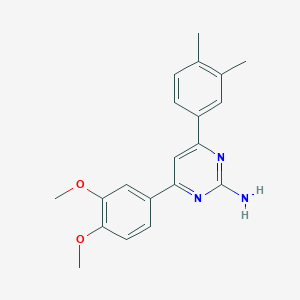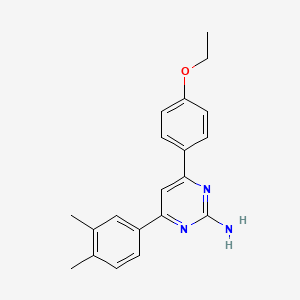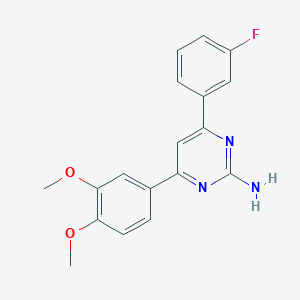
4-(3,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine (4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine) is a novel synthetic compound with potential applications in scientific research. It was first synthesized in 2017 by a team of researchers from the University of California, Berkeley. 4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine is a small molecule that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. These properties make it an attractive target for scientific research. In particular, 4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. It has also been found to have anti-cancer properties, as it has been found to inhibit the growth of a variety of cancer cell lines. Additionally, 4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine has been found to have anti-viral properties, as it has been found to inhibit the replication of a variety of viruses, including herpes simplex virus-1 (HSV-1).
Mecanismo De Acción
The exact mechanism of action of 4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine is not yet fully understood. However, it is thought to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2). In addition, it is thought to act by inhibiting the growth of cancer cells and by inhibiting the replication of viruses, such as herpes simplex virus-1 (HSV-1).
Biochemical and Physiological Effects
4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2). It has also been found to inhibit the growth of a variety of cancer cell lines, as well as the replication of a variety of viruses, including herpes simplex virus-1 (HSV-1).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine in laboratory experiments offers a number of advantages. In particular, it is a small molecule, making it easy to handle and store. Additionally, it is relatively inexpensive, making it a cost-effective option for laboratory experiments. The main limitation of 4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine is that its exact mechanism of action is not yet fully understood, making it difficult to predict its effects in different situations.
Direcciones Futuras
There are a number of potential future directions for 4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine. In particular, further research is needed to better understand its mechanism of action and to identify additional biological activities. Additionally, further research is needed to develop more effective and efficient methods for synthesizing the compound. Finally, further research is needed to explore the potential therapeutic applications of 4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine, such as in the treatment of cancer and viral infections.
Métodos De Síntesis
The synthesis of 4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine involves a two-step reaction. The first step involves the reaction of 3,4-dimethoxyphenyl isocyanate with 3-fluorophenyl isocyanate at room temperature for 12 hours. This yields 4-(3,4-dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine as the product. The second step involves the hydrolysis of the amide bond in the pyrimidin-2-amine to yield the desired compound. The hydrolysis can be carried out using a base such as potassium hydroxide or sodium hydroxide.
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-23-16-7-6-12(9-17(16)24-2)15-10-14(21-18(20)22-15)11-4-3-5-13(19)8-11/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVAJIAYUDJJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










